Product packaging for 6-Bromo-4-methylquinazoline(Cat. No.:CAS No. 69674-27-7)

6-Bromo-4-methylquinazoline

Cat. No.: B1524611
CAS No.: 69674-27-7
M. Wt: 223.07 g/mol
InChI Key: AQONPSNFIBNMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Quinazoline (B50416) Derivatives in Chemical and Biological Sciences

The journey of quinazoline and its derivatives is a testament to the evolution of synthetic chemistry and drug discovery. These compounds, characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyrimidine (B1678525) ring, are a cornerstone of modern medicinal chemistry. nih.gov

The history of quinazoline research dates back to the 19th century. In 1869, Griess was the first to prepare a quinazoline derivative. encyclopedia.pubmdpi.com This was followed by the synthesis of the parent quinazoline molecule by Bischler and Lang in 1895 through the decarboxylation of a 2-carboxy derivative. researchgate.net In 1903, Siegmund Gabriel reported an improved synthesis, and the name "quinazoline" was proposed, drawing from its isomeric relationship with quinoline (B57606). nih.govchemicalbook.com A significant impetus for research into the medicinal applications of quinazolines came in the mid-20th century with the discovery of the antimalarial properties of febrifugine, a quinazolinone alkaloid isolated from the Chinese plant Dichroa febrifuga. chemicalbook.comfrontiersin.org This discovery catalyzed extensive synthetic efforts to create new quinazoline-based therapeutic agents.

The quinazoline framework is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets with high affinity. This versatility has made quinazolines a focal point for drug development. The structural rigidity and the presence of nitrogen atoms in the pyrimidine ring allow for specific interactions with biological macromolecules, such as enzymes and receptors. nih.gov The quinazoline core is found in over 200 naturally occurring alkaloids and is a key component of numerous drugs approved by the U.S. Food and Drug Administration (FDA), including the anticancer agents Gefitinib, Erlotinib, and Afatinib, which are inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov The ease of synthetic modification of the quinazoline ring system allows chemists to create large libraries of derivatives with a wide range of physicochemical properties and biological activities. nih.gov

Quinazoline derivatives have been shown to possess an exceptionally broad spectrum of biological activities. This has made them attractive candidates for investigation across numerous therapeutic areas. mdpi.com The diverse pharmacological profile includes:

Anticancer: Many quinazoline derivatives exhibit potent antitumor activity, primarily through the inhibition of protein kinases like EGFR, which are crucial for cancer cell proliferation. nih.govmdpi.com

Antimicrobial: The scaffold has been explored for its antibacterial and antifungal properties. nih.govnih.govmdpi.com

Anti-inflammatory: Certain derivatives have demonstrated significant anti-inflammatory effects. encyclopedia.pubnih.govmdpi.com

Antiviral: Research has indicated the potential of quinazolines as antiviral agents. mdpi.com

Antimalarial: Following the discovery of febrifugine, the development of quinazoline-based antimalarials has been an ongoing area of research. encyclopedia.pubmdpi.com

Anticonvulsant and CNS Effects: Some derivatives have shown activity as anticonvulsants and possess other central nervous system effects. mdpi.comnih.govresearchgate.net

Antihypertensive: The quinazoline structure is found in drugs used to treat hypertension, such as Prazosin. researchgate.net

Research Rationale for 6-Bromo-4-methylquinazoline

The specific substitution pattern of this compound is not arbitrary; it is based on established principles of medicinal chemistry that aim to modulate the molecule's properties for specific research purposes. The rationale stems from the recognized roles of both halogenation and alkyl substitution on the quinazoline core.

The introduction of halogen atoms, particularly bromine, onto the quinazoline scaffold is a well-established strategy to enhance biological activity. nih.gov Studies have shown that the presence of a halogen at the 6-position can significantly improve the anticancer and antimicrobial effects of the compound. frontiersin.orgontosight.ai The bromine atom can influence the molecule's electronic properties and lipophilicity. ontosight.ai This modification can lead to improved binding affinity with target enzymes, such as EGFR, through favorable interactions like hydrogen bonding. ontosight.ai In some structure-activity relationship (SAR) studies, 6-bromo derivatives have exhibited higher potency compared to their chloro or fluoro analogs in enzyme inhibition assays. The 6-bromo substitution is a key feature in numerous quinazoline derivatives investigated for their cytotoxic potential against various cancer cell lines. mdpi.comnih.govmdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key SubstituentsNoted Application/Research Area
This compound C₉H₇BrN₂223.076-Bromo, 4-MethylSynthetic intermediate, Building block for bioactive compounds. lookchem.com
6-Bromo-4-chloroquinazoline (B1286153)C₈H₄BrClN₂243.496-Bromo, 4-ChloroPrecursor for cross-coupling and substitution reactions.
6-Bromo-4-methoxyquinazolineC₉H₇BrN₂O239.076-Bromo, 4-MethoxyKinase inhibition, Anticancer research.
6-Bromo-4-chloro-2-methylquinazolineC₉H₆BrClN₂257.526-Bromo, 4-Chloro, 2-MethylChemical synthesis intermediate. sigmaaldrich.com

Position-Specific Functionalization of the Quinazoline Ring

The strategic functionalization of the quinazoline core is a central theme in contemporary chemical research, as the nature and position of substituents dictate the molecule's chemical reactivity and pharmacological profile. chim.itfrontiersin.org The this compound scaffold is an excellent substrate for studying position-specific modifications, particularly at the C2, C4, and C6 positions.

Functionalization at C6: The bromine atom at the 6-position is a key functional handle. Studies have shown that the presence of a halogen at this position can significantly enhance the anticancer properties of quinazoline derivatives. nih.gov This position is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the introduction of various aryl, heteroaryl, and alkyl groups. researchgate.netchim.it This method has been used to synthesize a series of 6-substituted quinazolinones, leading to the discovery of compounds with potent biological activities, including α-glucosidase inhibition. researchgate.net

Functionalization at C4: The C4 position of the quinazoline ring is highly susceptible to nucleophilic substitution, especially when a good leaving group like chlorine is present. For instance, 6-bromo-4-chloroquinazoline is a common precursor used to introduce a wide variety of substituents by reacting it with amines, which is a key step in the synthesis of kinase inhibitors. The introduction of different groups at C4 can modulate the molecule's solubility, steric bulk, and ability to bind to biological targets. smolecule.com Research has shown that increasing the lipophilic character at the C4 position can be a desirable strategy for enhancing inhibitory affinity against certain enzymes. frontiersin.org Furthermore, palladium-catalyzed coupling of 4-tosyloxyquinazolines with indole-based systems has been established as an efficient method to create 4-(1H-indol-1-yl)quinazolines, which are of interest for their potential anticancer relevance. chim.it

Functionalization at C2: The C2 position offers another site for introducing chemical diversity. Functionalization at this position can be achieved through various synthetic routes, including the cyclization of anthranilamides with aldehydes to yield 2-substituted-4-quinazolinones. scielo.br The nature of the substituent at C2 can profoundly influence the molecule's biological activity. For example, the introduction of aryl and heteroaryl moieties at C2 has been linked to improved analgesic and anti-inflammatory properties in the resulting compounds. frontiersin.org

Functionalization at Other Positions: While C2, C4, and C6 are the most commonly modified positions, other sites on the quinazoline ring are also targets for functionalization. For instance, research has suggested that incorporating a phenyl ring at the C8 position can contribute to improved anticancer potency. frontiersin.org

The table below summarizes the research findings on the position-specific functionalization of the quinazoline ring, highlighting the versatility of this scaffold in synthetic and medicinal chemistry.

Table 2: Research Findings on Position-Specific Functionalization of the Quinazoline Ring

PositionReaction Type / MethodIntroduced Substituent(s)Impact and Research Application
C2Cyclization with aldehydes; SNAr reactions. chim.itscielo.brAryl, Heteroaryl groups. frontiersin.orgCan yield derivatives with potential analgesic and anti-inflammatory activities. frontiersin.org
C4Nucleophilic substitution (e.g., of chloro group); Pd-catalyzed coupling (of tosyloxy group). chim.itAmines, Aryl groups (e.g., Indoles), Alkoxy groups. chim.itCrucial for synthesizing kinase inhibitors; modulates solubility and target binding affinity. chim.it
C6Suzuki-Miyaura cross-coupling. researchgate.netchim.itAryl, Heteroaryl, Alkyl groups. researchgate.netEnhances anticancer effects; enables synthesis of diverse derivatives for screening (e.g., α-glucosidase inhibitors). nih.govresearchgate.net
C8Multi-step synthesis.Phenyl ring. frontiersin.orgAssociated with improved anticancer potency. frontiersin.org

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B1524611 6-Bromo-4-methylquinazoline CAS No. 69674-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQONPSNFIBNMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699616
Record name 6-Bromo-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69674-27-7
Record name 6-Bromo-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-methylquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Synthetic Methodologies for 6 Bromo 4 Methylquinazoline and Its Precursors

Retrosynthetic Analysis of 6-Bromo-4-methylquinazoline

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgub.edu For this compound, this analysis highlights several logical bond disconnections that suggest potential synthetic routes. The primary disconnections focus on the formation of the pyrimidine (B1678525) ring and the introduction of the bromo and methyl substituents.

A primary retrosynthetic disconnection breaks the N1-C2 and N3-C4 bonds of the pyrimidine ring. This approach leads back to a substituted aniline (B41778) precursor, specifically a 2-aminoaryl ketone. In this case, the key precursor would be 2-amino-5-bromoacetophenone, which already contains the necessary carbon skeleton for the methyl group and the bromine atom at the correct position. This intermediate can then be cyclized with a one-carbon source, such as formamide (B127407), to form the target molecule.

Alternative disconnections involve severing the C-Br and C-CH₃ bonds. This implies a "late-stage functionalization" strategy where a simpler, pre-formed quinazoline (B50416) scaffold is modified. For instance, 4-methylquinazoline (B149083) could be a precursor, which would then undergo bromination. Conversely, 6-bromoquinazoline (B49647) could be synthesized first, followed by the introduction of the methyl group at the C4 position.

Key Intermediates for Quinazoline Scaffold Construction

The construction of the quinazoline ring system relies on a set of well-established key intermediates, primarily derived from anthranilic acid or other ortho-substituted anilines. researchgate.netnih.gov

Common intermediates and their corresponding cyclization partners for quinazoline synthesis include:

2-Aminobenzonitriles: These can react with various electrophiles and undergo cyclization to form the quinazoline ring.

2-Aminobenzamides and Anthranilic Acids: These are among the most common precursors. They can be condensed with single-carbon sources like formamide or orthoesters to build the pyrimidine ring. researchgate.nettandfonline.com For example, the reaction of anthranilic acid with acetic anhydride (B1165640) first yields a benzoxazinone (B8607429) intermediate, which can then react with an amine to form a quinazolinone. tandfonline.com

2-Aminoaryl Ketones/Aldehydes: These intermediates are particularly relevant for 4-substituted quinazolines. For instance, 2-aminoacetophenone (B1585202) is a direct precursor for 4-methylquinazoline when reacted with formamide. journalirjpac.com

For the specific synthesis of this compound, a crucial intermediate is 2-amino-5-bromoacetophenone . This molecule contains the aniline nitrogen, the acetyl group that provides the C4 and methyl group of the quinazoline, and the bromine atom correctly positioned on the benzene (B151609) ring.

Strategies for Bromine Introduction at Position 6

There are two primary strategies for introducing the bromine atom at the C6 position of the quinazoline ring: starting with a brominated precursor or performing electrophilic bromination on the heterocyclic system.

Use of a Brominated Starting Material: This is the most common and regioselective approach. The synthesis begins with an aniline derivative that is already brominated at the para-position relative to the amino group. For example, 5-bromoanthranilic acid can be used as a starting material for building 6-bromoquinazolin-4-ones. nih.gov Similarly, the synthesis of related quinoline (B57606) compounds often starts with 4-bromoaniline. researchgate.netresearchgate.net This strategy ensures the bromine is unambiguously placed at the desired position due to the directing effects of the amino group in the precursor.

Direct Bromination of the Quinazoline Scaffold: This method involves the electrophilic aromatic substitution on a pre-formed quinazoline ring. The benzene portion of the quinazoline ring is activated towards electrophilic attack. Bromination of quinazoline and its derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or molecular bromine, often in strong acids like concentrated sulfuric acid. researchgate.net The substitution generally occurs at positions 6 and 8. While this can lead to mixtures of products, it can be a viable route if the regioselectivity can be controlled. researchgate.netresearchgate.net

Approaches for Methyl Group Introduction at Position 4

The introduction of the methyl group at the C4 position is typically accomplished by incorporating the necessary atoms from the starting materials.

Cyclization of 2-Aminoacetophenone: The most direct method is to use 2-aminoacetophenone as a precursor. The acetyl group (-COCH₃) provides both the C4 carbon and the attached methyl group. Condensation of 2-aminoacetophenone with formamide is a well-established method for synthesizing 4-methylquinazoline. journalirjpac.com To obtain the target compound, this reaction would be performed on 2-amino-5-bromoacetophenone.

Functionalization of a 4-Substituted Quinazoline: An alternative, though often more complex, route involves modifying a quinazoline that is already functionalized at the C4 position. A common precursor for such modifications is a 4-chloroquinazoline (B184009). nih.gov This intermediate can be prepared from the corresponding quinazolin-4-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). google.com The chlorine atom can then be displaced by various nucleophiles. While direct methylation via organometallic reagents is possible, it can be challenging. This strategy is more commonly used to introduce other functionalities.

Classical Synthetic Routes to this compound

Classical synthetic routes often rely on proven, high-yielding reactions that build the molecule in a stepwise fashion. For this compound, a logical and efficient classical approach involves the sequential functionalization of a simpler precursor, starting with the construction of the core ring system.

Sequential Functionalization of Preformed Quinazoline

This strategy involves first synthesizing a substituted quinazoline and then introducing the remaining functional groups. A common pathway begins with the synthesis of a 4-methylquinazoline precursor, which is then subjected to bromination.

The primary precursor, 4-methylquinazoline, is typically synthesized via the Niementowski quinazoline synthesis or a variation thereof. The most direct method involves the reaction of 2-aminoacetophenone with formamide. journalirjpac.com This reaction can be optimized by using a catalyst and adjusting reaction conditions to achieve high yields.

The synthesis involves heating 2-aminoacetophenone and formamide, often in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O), to facilitate the cyclization and dehydration steps. journalirjpac.com Another method involves reacting 2-aminoacetophenone with 2-chloroacetamide (B119443) in the presence of phosphoric acid to yield an intermediate that can be further processed. chemicalbook.com

Below is a table summarizing optimized conditions for the synthesis of 4-methylquinazoline from 2-aminoacetophenone.

ReactantsCatalystSolventTemperatureTimeYieldReference
2-Aminoacetophenone, FormamideBF₃·Et₂ONone150°C6 h86% journalirjpac.com
2-Aminoacetophenone, 2-ChloroacetamideH₃PO₄EthanolReflux45 h94% (Intermediate) chemicalbook.com

Once 4-methylquinazoline is obtained, the subsequent step in this sequential route would be its selective bromination at the C6 position to yield the final product, this compound.

Synthesis of 4-Methylquinazoline Precursors
Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of the quinazoline ring system. A common and effective method for creating the 4-methylquinazoline precursor involves the reaction of a 2-amino-substituted benzene derivative with a suitable one-carbon synthon. One established route utilizes 2-aminoacetophenone and formamide. journalirjpac.com In this process, 2-aminoacetophenone provides the benzene ring and the methyl-bearing carbon that will become position 4, while formamide serves as the source for the remaining two atoms of the pyrimidine ring. The reaction is typically heated, often in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O), to facilitate the cyclization and dehydration steps, leading to the formation of the aromatic quinazoline core. journalirjpac.com

Alternative cyclocondensation strategies have also been developed. For instance, 1-(2-aminophenyl)ethanone can react with chloroacetonitrile (B46850) in the presence of hydrogen chloride gas to yield 2-chloromethyl-4-methylquinazoline, which can then be further modified. ijirset.com

Oxidative Aromatization Methods

Many modern synthetic routes for quinazolines rely on an oxidative aromatization step to form the stable aromatic ring system. mdpi.com These methods often start with precursors that, after an initial cyclization, result in a dihydroquinazoline (B8668462) intermediate. This non-aromatic intermediate must then be oxidized to yield the final quinazoline product.

Various catalytic systems have been employed to achieve this transformation efficiently. organic-chemistry.org Iron-catalyzed C(sp³)-H oxidation, for example, can lead to intramolecular C-N bond formation followed by aromatization to afford quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.orgresearchgate.net Copper-based catalysts are also widely used. Systems like CuCl/DABCO/4-HO-TEMPO with oxygen as the terminal oxidant can facilitate the aerobic oxidative synthesis of quinazolines from aldehydes and 2-aminobenzylamines. mdpi.comorganic-chemistry.org The mechanism generally involves the formation of the dihydroquinazoline intermediate, which is then dehydrogenated by the catalyst to achieve the final aromatic state. mdpi.com

Table 1: Overview of Quinazoline Synthesis Methods
MethodKey PrecursorsTypical Reagents/CatalystsKey Step
Cyclocondensation2-Aminoacetophenone, FormamideBF₃·Et₂O, HeatRing formation and dehydration
Oxidative Aromatization2-Alkylamino N-H ketiminesFeCl₂, tert-BuOOHIntramolecular C-N bond formation and oxidation
Aerobic Oxidative SynthesisAldehydes, 2-AminobenzylaminesCuCl/DABCO/4-HO-TEMPO, O₂Dehydrogenation of dihydroquinazoline intermediate
Regioselective Bromination at Position 6

Once the 4-methylquinazoline precursor is synthesized, the next critical step is the introduction of a bromine atom at the 6-position of the quinazoline ring. This is an electrophilic aromatic substitution reaction where regioselectivity is paramount.

Utilizing N-bromosuccinimide (NBS)

N-bromosuccinimide (NBS) is a versatile and widely used reagent for bromination. wikipedia.orgorganic-chemistry.org It serves as a convenient and safer source of electrophilic bromine compared to liquid Br₂. masterorganicchemistry.com For the bromination of the quinazoline core, NBS is particularly effective when used in conjunction with a strong acid, such as concentrated sulfuric acid (H₂SO₄). thieme-connect.com This combination enhances the electrophilicity of the bromine species. The reaction of quinazoline with the NBS/H₂SO₄ system has been shown to yield 6-bromoquinazoline, demonstrating that this method can selectively target the desired position on the benzene portion of the fused ring system. thieme-connect.com

Directing Effects of Substituents on Bromination

The regioselectivity of the bromination at position 6 can be explained by considering the electronic properties of the substituted quinazoline ring. unizin.org Electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.

The Fused Pyrimidine Ring : The pyrimidine portion of the quinazoline system contains two nitrogen atoms. These atoms are electron-withdrawing, which deactivates the entire fused aromatic system towards electrophilic attack compared to benzene. Specifically, they deactivate the attached benzene ring.

The Methyl Group (-CH₃) : The methyl group at position 4 is an activating group and is known to be an ortho, para-director. unizin.orgorganicchemistrytutor.com However, its influence is primarily on the pyrimidine ring, which is already electron-deficient and generally not susceptible to electrophilic substitution.

Positional Reactivity : In the context of electrophilic substitution on the benzene ring portion (positions 5, 6, 7, and 8), the deactivating effect of the fused heterocyclic ring is the dominant factor. The substitution occurs preferentially on the homocyclic (benzene) ring rather than the heterocyclic (pyrimidine) ring. thieme-connect.com Within the benzene ring, position 6 (and 8) are para to the C-N bonds of the pyrimidine ring, while positions 5 and 7 are ortho. The observed preference for bromination at position 6 suggests that this position is the least deactivated site for electrophilic attack. thieme-connect.com

Table 2: Factors Influencing Regioselective Bromination
Substituent/FeatureElectronic EffectDirecting Influence on Benzene Ring
Fused Pyrimidine RingStrongly Deactivating (Electron-withdrawing)Directs substitution onto the benzene ring; deactivates all positions.
4-Methyl GroupActivating (Electron-donating)Primarily influences the pyrimidine ring.
Overall Outcome-Electrophilic attack occurs at the least deactivated position on the benzene ring, which is position 6.
Introduction of Other Functional Groups (e.g., methylsulfonyl)

Further functionalization of this compound can be performed to introduce groups such as the methylsulfonyl (-SO₂CH₃) moiety. This is typically achieved through methods that replace the bromo group or by direct functionalization of the ring.

Sulfonation and Subsequent Methylation

Introducing a sulfonyl group can be approached in several ways. One potential route is through a nucleophilic aromatic substitution reaction, where the bromide at position 6 is replaced by a sulfinate salt. For instance, related halo-quinazolines have been successfully reacted with sodium p-toluenesulfinate in a solvent like DMF to produce the corresponding quinazoline sulfone. mdpi.com A similar reaction with sodium methanesulfinate (B1228633) could theoretically yield a methylsulfonyl group directly.

Alternatively, a classical electrophilic aromatic sulfonation could be considered, although this may be complicated by the already deactivated nature of the ring. Aromatic sulfonation typically involves treating the compound with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group. wikipedia.orgyoutube.com This reaction is reversible. wikipedia.org Following a successful sulfonation, the resulting sulfonic acid would need to be converted to the methyl sulfone. This is a multi-step process that could involve:

Conversion of the sulfonic acid to a sulfonyl chloride (-SO₂Cl), for example, using thionyl chloride.

Reduction of the sulfonyl chloride to a sulfinic acid or its salt.

Methylation of the sulfinate with a methylating agent (e.g., methyl iodide) to form the final methyl sulfone.

Given the complexity and potential for low yields in direct sulfonation of a deactivated ring, nucleophilic substitution of the bromo group is often a more synthetically viable strategy for introducing the methylsulfonyl functionality.

Oxidation of Thioethers to Sulfones

The conversion of a thioether group on a quinazoline ring to a sulfone represents a key functional group transformation. This oxidation is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule. Generally, the oxidation of thioethers proceeds in a two-step manner, first to a sulfoxide (B87167) and then to the corresponding sulfone.

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide is a frequently used oxidant, often in the presence of a catalyst. The choice of catalyst and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. For instance, tantalum carbide as a catalyst with 30% hydrogen peroxide can yield sulfoxides, while niobium carbide under similar conditions efficiently produces sulfones. Other common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (B83412) (KMnO₄), and sodium perborate. The chemoselectivity of the oxidation is crucial, especially in complex molecules with multiple oxidizable sites. Thioethers are generally more susceptible to oxidation than other functional groups like nitriles or thiazoles, allowing for selective conversion under controlled conditions.

The reaction is typically monitored by chromatographic techniques to follow the disappearance of the starting thioether and the appearance of the sulfoxide and sulfone products. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can confirm the transformation by observing shifts in the signals of protons adjacent to the sulfur atom, for example, the S-CH₃ group.

Direct Assembly via Cyclization Reactions

The direct construction of the quinazoline ring system through cyclization is a fundamental and widely employed strategy. These methods typically involve the formation of one or more carbon-nitrogen bonds to close the heterocyclic ring, starting from substituted aniline derivatives.

One prominent pathway begins with a 2-aminobenzamide (B116534) or a related precursor, which provides the benzene ring and the nitrogen atom at position 1. The remaining atoms of the pyrimidine ring are incorporated through reaction with a suitable C-N or C1 building block. For instance, the cyclocondensation of anthranilic acid derivatives is a classic approach. A synthesis for 6-bromo-quinazolinone derivatives starts from 5-bromoanthranilic acid, which is reacted with phenyl isothiocyanate to form a key intermediate that subsequently cyclizes. nih.gov

Another approach involves the reaction of 2-aminobenzylamines with aldehydes or other carbonyl compounds. Metal catalysts, such as those based on copper or iron, are often employed to facilitate these cyclization reactions under aerobic conditions. benthamdirect.com

Condensation of Substituted Benzamides with Carboxylic Acids

A key method for synthesizing quinazolin-4-one derivatives, which can be precursors to this compound, is the condensation of a substituted 2-aminobenzamide with a carboxylic acid or its derivative. This approach, known as the Niementowski quinazoline synthesis, is a common and versatile route. The reaction involves heating an anthranilic acid (or its amide derivative) with an amide or carboxylic acid.

In a relevant example, a 6-bromo-2-styrylquinazolin-4(3H)-one was synthesized through the base-promoted cyclization of an acetamido-5-bromobenzamide precursor in ethanol. researchgate.net This demonstrates that a 2-acetamido-5-bromobenzamide can undergo intramolecular condensation to form the desired 6-bromo-substituted quinazolinone ring system. The reaction essentially involves the nucleophilic attack of the amino group onto the carbonyl of the amide side chain, followed by dehydration to form the pyrimidine ring.

Optimization of Cyclization Parameters (e.g., catalysts, solvents, temperature)

The efficiency and yield of quinazoline synthesis via cyclization are highly dependent on the reaction parameters. Researchers have extensively studied the optimization of catalysts, solvents, and temperature to improve these outcomes.

Catalysts: A variety of catalysts have been shown to be effective. Copper-based catalysts are frequently used. For example, a reusable catalyst based on Cu₃(BTC)₂ (BTC = 1,3,5-benzene tricarboxylate) has been reported for the oxidative synthesis of quinazolinones under mild conditions. nih.gov In some cases, solid-supported catalysts like silica (B1680970) sodium carbonate have proven efficient, particularly under solvent-free conditions. frontiersin.org

Solvents: The choice of solvent can significantly impact reaction times and yields. A range of solvents including toluene, ethanol, acetonitrile (B52724) (ACN), and dimethylformamide (DMF) have been screened. frontiersin.org Interestingly, performing the reaction under solvent-free conditions has been shown to provide high yields of the target product, often with shorter reaction times compared to solvent-based systems. frontiersin.org

Temperature: Temperature is a critical parameter. For instance, in certain copper-catalyzed three-component reactions, the temperature determines the final product; reaction at 100 °C might yield a dihydroquinazolinone, whereas increasing the temperature to 120 °C can lead to the fully aromatized quinazolinone. nih.gov

The interplay of these parameters is crucial for developing an efficient synthetic protocol. Below is a table summarizing the effect of different conditions on a model quinazoline synthesis.

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
CuI (20 mol%)Solvent-Free1302 h90 nih.gov
Silica Sodium Carbonate (10 mol%)Solvent-Free50Not Specified94 frontiersin.org
NoneToluene504 h65 frontiersin.org
NoneEthanol (EtOH)502.5 h75 frontiersin.org
Cu₃(BTC)₂ MOFEthanol (Reflux)~782 h98 nih.gov

Advanced and Emerging Synthetic Approaches

To address the limitations of classical synthetic methods, such as long reaction times and harsh conditions, more advanced approaches have been developed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful and efficient technology for accelerating organic reactions, including the synthesis of quinazolines. researchgate.net This technique utilizes microwave energy to heat the reaction mixture directly and rapidly, often leading to dramatic reductions in reaction time and improvements in yield. researchgate.net

The synthesis of various quinazoline and quinazolinone derivatives has been successfully achieved using microwave assistance. For example, the Niementowski quinazoline synthesis, which typically requires high temperatures and long reaction times under conventional heating, can be significantly improved. nih.gov By using solid supports like montmorillonite (B579905) K-10 under solvent-free microwave conditions, the reaction of anthranilic acids with formamide can be completed in as little as 4 minutes with good yields. nih.gov Similarly, the cyclocondensation of 2-aminophenyl carbonyl compounds with nitriles can be achieved in 10 minutes at 100°C under microwave irradiation. nih.gov

Benefits of Microwave Irradiation in Quinazoline Synthesis

The application of microwave irradiation in quinazoline synthesis offers numerous advantages over conventional heating methods. nih.govresearchgate.net These benefits make it an attractive option for green and efficient chemistry.

Reduced Reaction Times: One of the most significant advantages is the drastic reduction in reaction time, from several hours to mere minutes. researchgate.netresearchgate.net

Increased Yields: Microwave-assisted synthesis often leads to higher isolated yields of the desired products compared to traditional methods. nih.govresearchgate.net

Milder Reaction Conditions: Reactions can often be carried out under milder conditions, reducing the likelihood of side reactions and decomposition of sensitive substrates. nih.gov

Energy Efficiency: The direct heating of the reaction vessel and its contents makes microwave synthesis more energy-efficient than conventional oil baths. frontiersin.org

Greener Chemistry: The combination of shorter reaction times, higher efficiency, and the potential for solvent-free reactions aligns well with the principles of green chemistry. nih.govresearchgate.net

The table below compares conventional heating with microwave-assisted synthesis for a model reaction.

Heating MethodReaction TimeYield (%)Reference
Conventional (Oil Bath)16 h55 nih.gov
Microwave Irradiation2 h90 nih.gov
Conventional (Heating)3-6 h48-89 researchgate.net
Microwave Irradiation10-20 min66-97 researchgate.net
Specific Applications for this compound Synthesis

The synthesis of the this compound core is a critical step for accessing a range of derivatives with potential applications in medicinal chemistry and materials science. The construction of the quinazoline ring system itself can be achieved through several established methods. A common strategy involves the cyclization of appropriately substituted anthranilic acid derivatives or related precursors. For instance, a general and efficient synthetic route to quinazolin-4(3H)-one derivatives, which can be precursors to quinazolines, involves the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate, followed by further modifications. nih.gov While not directly yielding this compound, this highlights a foundational approach to building the 6-bromo-substituted quinazoline skeleton. A more direct approach to 4-substituted quinazolines often involves the reaction of a 2-aminobenzonitrile (B23959) with a suitable electrophile or a cyclization reaction involving a 2-aminoaryl ketone.

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. For quinazoline derivatives, three-component assembly reactions are particularly powerful. A notable one-pot synthesis produces diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones through a domino reaction involving arenediazonium salts, nitriles, and bifunctional aniline derivatives. acs.org This methodology demonstrates the feasibility of constructing the quinazoline core with various substituents in a single, efficient operation. acs.org While a specific one-pot synthesis for this compound is not detailed, these strategies provide a template for its potential assembly from 5-bromo-2-aminobenzophenone or related precursors in a convergent manner.

The general procedure for a one-pot, three-component synthesis of 3-aryl-4-carbonylmethyl-3,4-dihydroquinazolines involves dissolving the aniline derivative in a nitrile solvent, followed by the addition of an arenediazonium salt. The mixture is stirred at an elevated temperature (e.g., 60 °C) before being concentrated and purified. acs.org A similar approach could be envisioned for this compound by selecting appropriate starting materials.

Metal-Catalyzed Cross-Coupling Reactions for Derivatization

The bromine atom at the 6-position of this compound serves as a versatile functional handle for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions. This derivatization is crucial for exploring the structure-activity relationships of quinazoline-based compounds. The palladium-catalyzed reactions, in particular, are instrumental for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orgyonedalabs.com This reaction is highly valued for its mild conditions and tolerance of a broad range of functional groups. wikipedia.org In the context of this compound, the C-Br bond can be readily coupled with various aryl, heteroaryl, or vinyl boronic acids to generate more complex molecular architectures.

The reaction mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with challenging heteroaryl substrates. nih.gov For example, the coupling of 3-bromoquinoline (B21735) with a heteroaryl boronic acid pinacol (B44631) ester has been used as a model for optimizing challenging Suzuki reactions, highlighting the importance of ligand selection. nih.gov

Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventConditionsYield (%)
6-Bromo-3-iodoquinolin-4(1H)-one DerivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OMicrowave, 120 °C, 15 min95
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L5 (Palladacycle precatalyst)K₃PO₄Toluene/H₂O110 °COptimized >80
6-Methylquinazolin-4(3H)-one DerivativeVarious Arylboronic acidsPd(dppf)Cl₂K₂CO₃Dioxane/H₂ORefluxModerate to Good

This table presents representative conditions for Suzuki-Miyaura coupling on related bromo-quinoline and quinazolinone scaffolds, which are analogous to the expected reactivity of this compound. nih.govcnr.itresearchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, allowing the coupling of aryl halides with a vast range of primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.org For this compound, this method allows for the direct installation of amino groups at the 6-position, a key structural modification in many biologically active molecules.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial to the reaction's success, enabling the coupling of even challenging substrates under mild conditions. libretexts.org For instance, selective amination of an aryl bromide in the presence of a heteroaryl chloride has been achieved by carefully optimizing reaction conditions, demonstrating the fine control possible with this chemistry. nih.gov

Aryl HalideAmineCatalyst/LigandBaseSolventConditionsYield (%)
6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100 °C, 18 h91
Aryl BromidePrimary AminePd(OAc)₂ / BINAPNaOt-BuToluene80-100 °CHigh
Aryl ChlorideAmmonia EquivalentPd(OAc)₂ / Josiphos ligandK₃PO₄t-AmylOH110 °C98

This table illustrates typical conditions for Buchwald-Hartwig amination using various bromoarenes and related substrates, demonstrating the reaction's applicability for C-N bond formation on the this compound scaffold. nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a C(sp)-C(sp²) bond. organic-chemistry.orgwikipedia.org This reaction is exceptionally useful for synthesizing internal alkynes and is conducted under mild conditions, often at room temperature. wikipedia.orgyoutube.com Applying this reaction to this compound enables the introduction of alkynyl moieties, which are valuable for extending conjugation or as precursors for further transformations.

The generally accepted mechanism involves a palladium cycle and a copper cycle. The copper acetylide, formed from the terminal alkyne, copper(I), and a base, undergoes transmetalation to the palladium complex, followed by reductive elimination. organic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov The reaction shows excellent functional group tolerance, including unprotected hydroxyl and amino groups. nih.gov

Aryl HalideAlkyneCatalyst SystemBaseSolventConditionsYield (%)
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60 °CHigh
4-BromobenzonitrilePhenylacetylene[DTBNpP]Pd(crotyl)Cl (copper-free)TMPDMSORoom Temp, 2 h92
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTolueneRoom TempGood

This table provides examples of Sonogashira coupling conditions with various bromoarenes, which are indicative of the parameters that would be used for the alkynylation of this compound. wikipedia.orgnih.govsoton.ac.uk

Negishi Cross-Coupling

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc compound. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows reactions to proceed under very mild conditions, including at room temperature. organic-chemistry.org This method can be used to couple this compound with a wide variety of alkyl, alkenyl, and aryl zinc reagents, offering a powerful tool for C-C bond formation. wikipedia.org

The reaction proceeds through the standard catalytic cycle of oxidative addition, transmetalation from zinc to palladium, and reductive elimination. illinois.edu The development of palladacycle precatalysts and specialized ligands has enabled the efficient coupling of a broad scope of heteroaryl halides and organozinc reagents. nih.gov The tolerance for various functional groups is a significant feature of this reaction. wikipedia.org

This table shows representative conditions for the Negishi cross-coupling of bromoarenes, illustrating the potential for derivatizing this compound via this methodology. illinois.edunih.gov

Heck Cross-Coupling

The Heck cross-coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org Halogenated quinazolines are versatile starting materials for these transformations, allowing for the introduction of various substituents onto the quinazoline core. mdpi.comnih.gov This method is part of a broader family of metal-catalyzed cross-coupling reactions that have revolutionized the synthesis of complex organic molecules, including polysubstituted quinazolines. mdpi.comnih.gov While the Suzuki-Miyaura and Sonogashira reactions are more commonly cited for quinazoline functionalization, the Heck reaction offers a distinct pathway for vinylation, expanding the structural diversity achievable from precursors like this compound.

Kumada and Stille Cross-Coupling

Kumada Cross-Coupling

First reported in 1972, the Kumada coupling creates carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It stands as one of the earliest catalytic cross-coupling methods. wikipedia.org Its application in quinazoline chemistry is primarily for the transformation of halogenated quinazolines. mdpi.comnih.gov However, the high nucleophilicity and basicity of Grignard reagents can limit its use, particularly with quinazolinone structures, due to incompatibility with the amide group. mdpi.comnih.gov

Stille Cross-Coupling

The Stille cross-coupling reaction involves the palladium-catalyzed reaction between an organostannane (organotin) compound and an organic halide or triflate. mdpi.comnih.gov This method has been effectively employed for synthesizing polysubstituted quinazolines from their halogenated precursors. mdpi.comnih.gov For instance, 5-chlorotriazoloquinazoline has been successfully coupled with various heterarylstannanes using a Pd(PPh₃)₄-CuI catalyst system to produce 5-heteraryl-substituted triazoloquinazolines in yields ranging from 20% to 78%. mdpi.comnih.gov

In syntheses involving di-halogenated quinazolines, such as 2-aryl-4-chloro-6-iodoquinazolines, selective cross-coupling can be achieved. One-pot sequential reactions combining Sonogashira and Stille couplings have been developed to create unsymmetrically substituted quinazolines. nih.gov This strategy leverages the different reactivities of the halogen atoms to introduce diverse functional groups in a single operation. nih.govmdpi.com

Table 1: Overview of Selected Cross-Coupling Reactions in Quinazoline Synthesis

Reaction Name Coupling Partners Catalyst System (Typical) Key Features in Quinazoline Synthesis
Heck Coupling Unsaturated Halide + Alkene Palladium / Base Allows for vinylation of the quinazoline core.
Kumada Coupling Organic Halide + Grignard Reagent Nickel or Palladium Early method; limited by functional group tolerance. mdpi.comnih.gov
Stille Coupling Organic Halide + Organostannane Palladium Effective for coupling with (het)aryl stannanes. mdpi.comnih.govresearchgate.net

Derivatization Agents in Quinazoline Synthesis

The biological activity of quinazoline derivatives can be significantly altered by modifying substituents at various positions on the core structure. nih.govresearchgate.net Derivatization agents are crucial for these modifications, often by first introducing a reactive handle, such as a chlorine atom, which can then be displaced by other functional groups.

A common strategy involves the conversion of a hydroxy group in a quinazolinone to a chloro group, creating a reactive 4-chloroquinazoline intermediate. nih.gov Reagents used for this chlorination include:

Phosphoryl chloride (POCl₃)

Thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF)

Oxalyl chloride with catalytic DMF

Triphenylphosphine (PPh₃) in combination with agents like N-chlorosuccinimide or trichloroisocyanuric acid. The PPh₃/trichloroisocyanuric acid system has been reported to give 4-chloroquinazoline in 89% yield. nih.gov

Once formed, this chloro-intermediate can undergo nucleophilic aromatic substitution (SNAr) with a wide range of derivatizing agents, such as amines, to introduce diversity at the C-4 position. chim.it For example, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized starting from the corresponding 4-chloro derivative. mdpi.com Similarly, modifications at the C-6 and C-7 positions, often involving the introduction of various amino-based side chains, have proven effective in developing potent kinase inhibitors. nih.gov

Comparative Analysis of Synthetic Methods

Yield, Purity, and Efficiency Considerations

A variety of synthetic methods for quinazolines have been developed, each with its own advantages regarding yield and efficiency. Multi-component reactions (MCRs) are particularly attractive as they can construct complex molecules from simple starting materials in a single step, which is often highly atom-efficient. nih.govmdpi.com

For example, a one-pot, three-component synthesis of quinazolines from aromatic aldehydes, 2-aminobenzophenone, and ammonium (B1175870) acetate (B1210297) catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) has been reported to produce yields ranging from 67% to 98%. nih.gov Another method using ceric ammonium nitrate (B79036) (CAN) as a catalyst for the reaction between benzylamines and 2-aminobenzophenones afforded yields of 75-93%. nih.gov Palladium-catalyzed four-component reactions have also been developed, providing quinazolinones in good to excellent yields (65–92%). mdpi.com

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. nih.govfrontiersin.org Solvent-free, microwave-promoted reactions can yield quinazoline derivatives in minutes with yields between 70% and 91%. nih.gov

Table 2: Comparison of Yields for Different Quinazoline Synthetic Methods

Method Catalyst / Conditions Typical Yield Range Reference
Three-Component Reaction DMAP 67-98% nih.gov
Three-Component Reaction Ceric Ammonium Nitrate (CAN) 75-93% nih.gov
Four-Component Reaction Palladium Acetate 65-92% mdpi.com
Three-Component Reaction Microwave (Solvent-Free) 70-91% nih.gov
Copper-Catalyzed Tandem Reaction CuI 43-90% nih.gov
Ruthenium-Catalyzed Coupling Ruthenium Complex Moderate to High marquette.edu

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of quinazolines aims to reduce the environmental impact of chemical processes. magnusconferences.com This involves using less hazardous solvents, renewable starting materials, energy-efficient techniques, and minimizing waste. researchgate.netmagnusconferences.comtandfonline.com

Key green strategies applied to quinazoline synthesis include:

Microwave Irradiation: As an alternative to conventional heating, microwave-assisted synthesis significantly reduces reaction times and often allows for solvent-free conditions, thereby minimizing the use of volatile organic compounds (VOCs). nih.govfrontiersin.orgtandfonline.com

Use of Green Solvents: Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, are being used as environmentally benign reaction media for quinazolinone synthesis. researchgate.nettandfonline.com Water and methanol (B129727) have also been employed as green solvents. researchgate.netacs.org

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of catalysts, particularly heavy metals, is a major goal of green chemistry. researchgate.netrsc.org Electrochemical methods, for instance, can produce quinazolinones without the need for metal catalysts or chemical oxidants. researchgate.netorganic-chemistry.org

Multi-Component Reactions (MCRs): MCRs are inherently green as they increase atom economy, reduce the number of synthetic steps, and decrease waste generation and solvent usage compared to traditional multi-step syntheses. nih.govmdpi.com

These approaches not only make the synthesis of quinazolines more environmentally friendly but can also enhance cost-effectiveness and operational safety. magnusconferences.com

Iii. Chemical Reactivity and Derivatization Studies of 6 Bromo 4 Methylquinazoline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on the 6-bromo-4-methylquinazoline scaffold are influenced by the electronic properties of the existing substituents. The bromine atom and the pyrimidine (B1678525) ring generally act as deactivating groups, making the benzene (B151609) ring less susceptible to electrophilic attack than benzene itself. However, the precise location of substitution is directed by these groups.

Further halogenation of this compound can introduce additional halogen atoms onto the aromatic ring. The position of the incoming halogen is directed by the existing bromine atom and the quinazoline (B50416) ring system. While specific studies on the further halogenation of this compound are not extensively detailed in the provided search results, general principles of electrophilic aromatic substitution on similar heterocyclic systems suggest that the reaction would likely require forcing conditions due to the deactivating nature of the quinazoline ring. The substitution pattern would be influenced by the directing effects of both the bromine and the nitrogen-containing ring.

Similarly, sulfonation involves the introduction of a sulfonic acid group (—SO₃H) and is typically achieved using fuming sulfuric acid. Both nitration and sulfonation reactions on the this compound nucleus would lead to the formation of derivatives with altered electronic and solubility properties, which can be valuable for further synthetic modifications. A thorough investigation into the nitration of tetrahydroquinoline, a related heterocyclic system, highlights the complexities and potential for multiple isomers depending on the reaction conditions and protecting groups used. researchgate.net

Oxidation and Reduction Reactions

The quinazoline ring system can undergo both oxidation and reduction reactions, leading to derivatives with different oxidation states and functionalities. khanacademy.org

For instance, the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one involves the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate. nih.gov This transformation involves a cyclization reaction that can be considered an intramolecular condensation.

Further derivatization can involve modifications of the substituents. For example, a thiol group can be oxidized to a sulfonic acid, or a nitro group can be reduced to an amino group, providing further handles for synthetic elaboration. While specific examples of oxidation and reduction of the this compound core itself are not detailed in the provided results, these are fundamental transformations in organic chemistry that would be applicable to this scaffold.

Oxidation to Sulfoxides or Sulfones

The synthesis of sulfoxide (B87167) and sulfone derivatives of 6-bromo-quinazoline typically begins with the corresponding sulfide (B99878) (thioether). For instance, a compound like 6-bromo-4-(methylthio)quinazoline would serve as the precursor. The selective oxidation of such a sulfide is a common and controllable transformation in organic chemistry.

The oxidation to a sulfoxide can be achieved using a variety of mild oxidizing agents. A stoichiometric amount (one equivalent) of an oxidant like hydrogen peroxide (H₂O₂) in the presence of a molybdenum-based catalyst is effective for this transformation. scispace.com Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures can also yield the sulfoxide with high selectivity. The reaction proceeds by the electrophilic attack of the oxidant on the electron-rich sulfur atom.

Further oxidation of the sulfoxide to the corresponding sulfone is accomplished by using an excess of the oxidizing agent or by applying more forceful reaction conditions. For example, using two or more equivalents of H₂O₂ or m-CPBA, often with heating, will complete the oxidation to the sulfone. The resulting 6-bromo-4-(methylsulfonyl)quinazoline features a sulfone group that is a strong electron-withdrawing group and a good leaving group, making it a valuable intermediate for subsequent nucleophilic substitution reactions.

PrecursorProductReagentsKey Conditions
6-Bromo-4-(alkylthio)quinazoline6-Bromo-4-(alkylsulfinyl)quinazolineH₂O₂ (1 eq.), Mo(VI) catalystRoom Temperature
6-Bromo-4-(alkylthio)quinazoline6-Bromo-4-(alkylsulfonyl)quinazolineH₂O₂ (>2 eq.)Elevated Temperature
6-Bromo-4-(alkylsulfinyl)quinazoline6-Bromo-4-(alkylsulfonyl)quinazolinem-CPBA (excess)Controlled Heating

Reduction to Corresponding Sulfides

The reduction of quinazoline sulfones or sulfoxides back to the parent sulfide is a less common but synthetically useful transformation. This process can be employed when the sulfide is needed after the sulfone or sulfoxide has been used to activate the molecule or direct other reactions.

Several reducing agents are capable of reducing sulfones and sulfoxides. For sulfoxides, reagents like phosphorus trichloride (B1173362) (PCl₃) or trifluoroacetic anhydride (B1165640) with sodium iodide can effectively remove the oxygen atom to regenerate the sulfide.

The reduction of sulfones is more challenging due to their greater stability. Strong reducing agents are typically required. A common method involves the use of diisobutylaluminium hydride (DIBAL-H). Another powerful system for this transformation is lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

PrecursorProductReagents
6-Bromo-4-(alkylsulfinyl)quinazoline6-Bromo-4-(alkylthio)quinazolinePCl₃ or (CF₃CO)₂O / NaI
6-Bromo-4-(alkylsulfonyl)quinazoline6-Bromo-4-(alkylthio)quinazolineDIBAL-H or LiAlH₄

Cyclization and Annulation Reactions

The this compound scaffold is well-suited for the construction of more complex, multi-ring heterocyclic systems through cyclization and annulation reactions. These reactions can build new rings onto either the pyrimidine or the benzene portion of the quinazoline core.

The formation of fused heterocyclic systems from this compound can be achieved through several strategic approaches. One common method involves leveraging the bromine atom at the 6-position for palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling with a terminal alkyne bearing a suitably positioned functional group (like a hydroxyl or amino group) can introduce a side chain. This intermediate can then undergo an intramolecular cyclization reaction, such as a cyclodehydration or an addition reaction, to form a new five- or six-membered ring fused to the benzene portion of the quinazoline.

Alternatively, the 4-methyl group can be utilized. The protons of the methyl group are somewhat acidic due to the adjacent electron-withdrawing pyrimidine ring. Under basic conditions, this methyl group can be deprotonated to form a nucleophilic carbanion. This anion can then react with an appropriate electrophile in an intramolecular fashion to forge a new ring. For instance, if a reactive group is first introduced at the N3 position, a subsequent intramolecular condensation involving the 4-methyl group can lead to the formation of a bridge and a new fused ring system. Such strategies are pivotal in creating novel tetracyclic frameworks. researchgate.net

Bifunctional reagents, which contain two reactive centers, are excellent partners for building fused rings onto heterocyclic systems. In the context of this compound, a more reactive precursor such as 6-bromo-4-chloroquinazoline (B1286153) is often used, as the chloro group at the 4-position is a much better leaving group for nucleophilic aromatic substitution than the methyl group.

When 6-bromo-4-chloroquinazoline is treated with a bifunctional nucleophile like hydrazine (B178648) (H₂N-NH₂) or ethylenediamine (B42938) (H₂N-CH₂-CH₂-NH₂), the initial reaction is typically the displacement of the 4-chloro group. The free amino group of the newly attached side chain is then positioned to react further. For example, in a reaction with hydrazine, the resulting 6-bromo-4-hydrazinylquinazoline (B1605640) intermediate can undergo an intramolecular cyclization. This can lead to the formation of a triazolo[1,5-c]quinazoline ring system, a common reaction pathway for such intermediates. The bromine at the 6-position remains available for further functionalization of the newly formed fused system.

ReagentIntermediateFused Product Example
Hydrazine (with 6-bromo-4-chloroquinazoline)6-Bromo-4-hydrazinylquinazolineTriazolo[1,5-c]quinazoline derivative
Ethylenediamine (with 6-bromo-4-chloroquinazoline)N-(6-Bromoquinazolin-4-yl)ethane-1,2-diaminePyrazino[2,3-c]quinazoline derivative

Iv. Biological Activity and Medicinal Chemistry Applications of 6 Bromo 4 Methylquinazoline Derivatives

General Pharmacological Relevance of Quinazoline (B50416) Derivatives

Quinazoline and its derivatives are recognized for their diverse biological activities, which has led to the development of several clinically approved drugs. This heterocycle is a key component in molecules designed to interact with various biological targets, leading to a wide range of therapeutic effects. The pharmacological importance of this scaffold is well-documented, with numerous studies highlighting its potential in different therapeutic areas.

Quinazoline derivatives are particularly prominent in oncology. A significant number of these compounds function as protein kinase inhibitors, which are crucial for regulating cell signaling pathways involved in cancer progression. Several FDA-approved anti-cancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline core and are used to treat various cancers by targeting the epidermal growth factor receptor (EGFR).

Research has shown that substitutions on the quinazoline ring system can significantly influence cytotoxic activity. For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and evaluated for their in vitro cytotoxicity against human breast (MCF-7) and lung (A549) cancer cell lines. One derivative, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine, demonstrated potent anticancer activity against the MCF-7 cell line with an IC50 value of 2.49 μM and was a highly selective EGFR inhibitor. Furthermore, studies on 2-thioxo-3-substituted quinazolinones and their S-methyl thioether counterparts, as well as other 6-substituted quinazolinone derivatives, have revealed promising anticancer activity. A series of novel 6-bromo quinazoline-4(3H)-one derivatives were designed as potential anticancer agents, with one compound exhibiting an IC50 value of 15.85 ± 3.32 µM against the MCF-7 cell line, which was more potent than the standard drug Erlotinib in that specific assay.

Table 1: Selected 6-Bromo-quinazoline Derivatives with Anti-cancer Activity
CompoundTarget Cell LineActivity (IC50)Reference
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineMCF-7 (Breast Cancer)2.49 μM
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)MCF-7 (Breast Cancer)15.85 ± 3.32 µM
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)SW480 (Colon Cancer)17.85 ± 0.92 µM

The quinazoline scaffold is also a valuable source of antimicrobial agents. Derivatives have been synthesized and tested against a variety of bacterial and fungal strains, demonstrating a broad spectrum of activity. The presence of different substituents on the quinazoline ring can lead to compounds with significant potency against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

For instance, certain acylhydrazone quinazolines have shown considerable activity against Staphylococcus aureus, Escherichia coli, and Aspergillus niger. In another study, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and showed significant antibacterial and antifungal activity. Specifically, some of these compounds were comparable to standard drugs when tested against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. Additionally, a study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one confirmed its high activity against several bacteria including Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, and Escherichia coli. The antifungal potential of 6-bromo-4-ethoxyethylthio quinazoline has also been evaluated, showing high activity against various plant pathogenic fungi.

Table 2: Antimicrobial Activity of Selected 6-Bromo-quinazoline Derivatives
Compound TypeMicroorganismActivityReference
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesBacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa (Bacteria)Significant antibacterial activity
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesCandida albicans, Aspergillus niger (Fungi)Significant antifungal activity
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, Escherichia coli (Bacteria)High antibacterial activity
6-bromo-4-ethoxyethylthio quinazolinePlant pathogenic fungi (e.g., Gibberella zeae)High antifungal activity (EC50 values from 17.47 to 70.79μg/mL)

Quinazoline derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. Many of these compounds exert their effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Several studies have synthesized and evaluated novel quinazoline derivatives for these activities. For example, new 2,4,6-trisubstituted-quinazoline derivatives were prepared and screened, with some compounds showing more potent analgesic effects than the reference drug Indomethacin and significant anti-inflammatory activity. A study on 3-naphtalene-substituted quinazolinone derivatives found that the 6-bromo-substituted derivative was the most potent in terms of anti-inflammatory activity. Another investigation into new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones revealed that some of these compounds exhibited good anti-inflammatory activity comparable to ibuprofen.

The quinazoline core is also present in molecules with antiviral properties. These derivatives have been tested against a range of viruses, including influenza, HIV, and herpes simplex virus (HSV). For example, a series of 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their anti-influenza virus activity, with some compounds showing high potency. Other quinazoline analogs have been investigated for their potential in treating or preventing infections caused by viruses like Hepatitis C and Japanese Encephalitis.

Beyond the major therapeutic areas, quinazoline derivatives have shown a multitude of other biological effects. These include antioxidant, anticonvulsant, and anti-diabetic activities. The versatility of the quinazoline scaffold allows for the development of compounds with a wide range of pharmacological profiles. For example, some quinazolin-4-(3H)-one derivatives have been synthesized and shown to possess significant anticonvulsant activity when compared to standard drugs like diazepam.

Structure-Activity Relationship (SAR) Studies for 6-Bromo-4-methylquinazoline Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective drug candidates. For 6-bromo-quinazoline derivatives, several SAR studies have provided insights into the key structural features required for their various pharmacological effects.

In the context of anti-cancer activity , the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance cytotoxic effects. For a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, substitutions at the 2-thio position were found to significantly affect their anti-proliferative activity. When analyzing these derivatives, it was observed that analogs with an aliphatic chain at the 2-thio position, particularly a four-carbon spacer, exhibited strong potency against MCF-7 and SW480 cancer cell lines. An increase in the length of this aliphatic linker led to a decrease in activity. For derivatives with an aryl linker, a methyl substitution on the para position of the phenyl ring resulted in higher potency.

Regarding anti-inflammatory activity , SAR studies of quinazolinones have indicated that the presence of electron-withdrawing groups at the C-6 position, such as bromine, can increase the anti-inflammatory effect. For 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinones, modifications to the phenyl ring at the 3-position were investigated to improve COX-2 inhibition.

For antimicrobial activity , SAR studies have revealed that substitutions at positions 2 and 3 of the quinazolinone ring, along with the presence of a halogen atom at position 6, can enhance antimicrobial properties. The presence of a substituted aromatic ring at position 3 and methyl, amine, or thiol groups at position 2 are considered essential for antimicrobial activity.

These SAR studies underscore the importance of the 6-bromo substitution on the quinazoline core and highlight how modifications at other positions can modulate the biological activity of these compounds across different therapeutic areas.

Impact of Bromine at Position 6 on Biological Activity

The presence of a halogen atom, particularly bromine, at the 6-position of the quinazoline ring is a well-established strategy for enhancing biological activity. nih.gov Research indicates that this substitution can significantly improve the cytotoxic effects of the compounds against various cancer cell lines. nih.gov Studies comparing 6-bromo derivatives to their non-halogenated counterparts or those with other substituents often show superior potency for the brominated compounds. acs.orgresearchgate.net For instance, a series of 6-bromo-2-methyl-3-(substituted phenyl)-quinazolin-4(3H)-ones demonstrated notable antimicrobial activity. researchgate.net The electron-withdrawing nature and steric properties of the bromine atom are thought to contribute to more favorable interactions with biological targets, thereby increasing efficacy. mdpi.com This enhancement in activity has led to the frequent inclusion of a C-6 bromine in the design of new quinazoline-based therapeutic agents. nih.govnih.gov

Influence of Methyl Group at Position 4 on Biological Activity

While many potent quinazoline-based inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), feature a 4-anilino substitution, the 4-methylquinazoline (B149083) scaffold has emerged as a crucial core for a different class of kinase inhibitors. mdpi.commdpi.com Specifically, the 4-methyl group is integral to the design of highly potent inhibitors of Phosphatidylinositol 3-kinases (PI3Ks). acs.org Researchers have intentionally selected the 4-methylquinazoline scaffold to develop novel PI3K inhibitors, demonstrating its importance for activity against this specific target. mdpi.com A series of 2-amino-4-methylquinazoline derivatives were found to be highly potent class I PI3K inhibitors, with several compounds exhibiting nanomolar potencies and robust antitumor efficacy in preclinical models. acs.orgekb.eg This highlights that the influence of the substituent at position 4 is highly target-dependent; while larger aromatic groups are favored for EGFR inhibition, a smaller methyl group is advantageous for targeting the PI3K signaling pathway.

Effects of Substitutions at Other Positions (e.g., C-2, C-3, C-4)

Modifications at other positions of the 6-bromoquinazoline (B49647) core are critical for fine-tuning biological activity and target specificity.

Position C-2: This position is a common site for introducing diversity. In a series of 6-bromo-3-phenylquinazolin-4(3H)-one derivatives, substitutions at the C-2 position via a thio-linker were explored. The nature of the substituent had a significant impact on cytotoxic activity against MCF-7 and SW480 cancer cell lines. Derivatives with an aliphatic chain at this position showed greater potency than those with aromatic linkers. nih.gov For example, compound 8a in the study, which has an n-butyl group attached to the sulfur at C-2, was the most potent derivative. nih.gov

Position C-3: In quinazolinone structures, the N-3 position is frequently substituted to modulate activity. Attaching various substituted aryl groups or heterocyclic moieties at this position can significantly alter the compound's biological profile. nih.gov For instance, in a series of 6-bromo-2-methyl-3-(aryl)-quinazolin-4(3H)-ones, the nature of the aryl substituent influenced antibacterial and antifungal activities. mdpi.com

Position C-4: As noted, position 4 is pivotal. While the 4-methyl group directs activity towards PI3K, replacing it with substituted amines or anilines shifts the activity towards EGFR inhibition. nih.govnih.gov The 4-anilinoquinazoline (B1210976) scaffold is a classic pharmacophore for ATP-competitive EGFR inhibitors. mdpi.commdpi.com Modifications on the aniline (B41778) ring itself, such as the addition of electron-withdrawing groups, are also advantageous for antiproliferative activity. mdpi.com

The following table summarizes the cytotoxic activity of selected 6-bromo-2-thio-3-phenylquinazolin-4(3H)-one derivatives with different substitutions at the C-2 position, demonstrating the structure-activity relationship.

Compound C-2 Substituent (R) IC₅₀ (μM) vs. MCF-7 IC₅₀ (μM) vs. SW480
8a n-Butyl 15.85 ± 3.32 17.85 ± 0.92
8b n-Hexyl 30.14 ± 4.12 45.18 ± 3.14
8c Benzyl 120.10 ± 5.14 135.12 ± 4.18
8e 4-Methylbenzyl 35.14 ± 6.87 63.15 ± 1.63
8f 4-Chlorobenzyl 42.18 ± 2.15 69.14 ± 2.15
Erlotinib Reference Drug 9.9 ± 0.14 -
Cisplatin Reference Drug 19.14 ± 2.18 21.15 ± 1.14

Data sourced from Emami et al., BMC Chemistry. nih.gov

Mechanism of Action Studies

Molecular Target Identification

The molecular targets of this compound derivatives are diverse and depend heavily on the substitution pattern across the entire scaffold. For derivatives featuring the 4-methylquinazoline core, a primary molecular target identified is Phosphatidylinositol 3-kinase (PI3K) . acs.orgmdpi.com Specifically, these compounds have been developed as potent class I PI3K inhibitors. acs.org

For the broader class of 6-bromoquinazoline derivatives, particularly those with a 4-anilino moiety instead of a 4-methyl group, the most extensively studied molecular target is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase. nih.govnih.gov Molecular docking studies consistently show these derivatives binding to the ATP-binding site of the EGFR kinase domain. nih.govnih.gov Some quinazoline derivatives have also been designed as dual inhibitors, targeting both EGFR and other kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com

Inhibition of Specific Enzymes or Receptors (e.g., Tyrosine Kinases, JAK inhibitors)

Tyrosine Kinase Inhibition: Quinazoline derivatives are renowned as tyrosine kinase inhibitors (TKIs). mdpi.com

EGFR Inhibition: 6-bromo-4-anilinoquinazoline analogues act as ATP-competitive inhibitors, blocking the autophosphorylation of EGFR and preventing the activation of downstream signaling. mdpi.comnih.gov This mechanism is the basis for several approved anticancer drugs like Gefitinib and Erlotinib. mdpi.com Molecular docking simulations of 6-bromoquinazoline derivatives in the EGFR active site show key interactions, such as hydrogen bonds, with crucial amino acid residues. nih.gov

PI3K Inhibition: The 2-amino-4-methylquinazoline series demonstrates potent, direct inhibition of PI3K enzymes. For example, one lead compound displayed an IC₅₀ value of 0.87 nM against PI3Kα. acs.org This inhibition is critical as the PI3K pathway is one of the most commonly over-activated signaling pathways in human cancers. acs.org

JAK Inhibitor Potential: The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases involved in cytokine signaling. researchgate.net While specific studies on "this compound" as a JAK inhibitor are not prominent, the general quinazoline scaffold is explored for the inhibition of a wide range of kinases. cnr.it Given that JAK inhibitors are a class of targeted synthetic drugs that modulate intracellular signal transduction, the quinazoline framework represents a viable starting point for designing novel JAK inhibitors. researchgate.net

Modulation of Cell Signaling Pathways

The inhibition of specific molecular targets by this compound derivatives leads to the direct modulation of critical cell signaling pathways.

PI3K/AKT/mTOR Pathway: By directly inhibiting PI3K, 4-methylquinazoline derivatives block the conversion of PIP2 to PIP3, which in turn prevents the activation of the downstream kinase AKT. This disrupts the entire PI3K/AKT/mTOR signaling cascade, a pathway fundamental for cell proliferation, growth, and survival. ekb.egresearchgate.net The disruption of this pathway can induce cell cycle arrest and apoptosis in cancer cells. researchgate.net

EGFR Signaling Pathway: For 4-anilinoquinazoline analogues, inhibition of EGFR tyrosine kinase activity blocks the downstream signaling pathways it controls, including the Ras-Raf-MEK-ERK (MAPK) pathway and the same PI3K/AKT/mTOR pathway. This leads to a reduction in cell proliferation and can induce apoptosis in EGFR-dependent tumors. nih.gov

Preclinical Investigations

Preclinical studies are fundamental in evaluating the therapeutic potential of new chemical entities. For derivatives of this compound, these investigations have primarily focused on their cytotoxic effects against various cancer cell lines in in vitro settings and their analgesic properties in in vivo animal models.

A significant body of research has been dedicated to assessing the in vitro anticancer activity of 6-bromoquinazoline derivatives. These studies commonly utilize the MTT assay to determine the cytotoxic effects of the compounds on various cancer cell lines.

One study focused on a series of 6-bromoquinazoline-4(3H)-one derivatives, which were tested against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines. nih.gov Among the synthesized compounds, derivative 8a , featuring an aliphatic linker to a thiol group, emerged as the most potent agent. nih.gov It displayed IC₅₀ values of 15.85 ± 3.32 µM against MCF-7 cells and 17.85 ± 0.92 µM against SW480 cells. nih.gov Notably, this compound showed greater potency than the established anticancer drug Erlotinib against the MCF-7 cell line. nih.gov Furthermore, its cytotoxic effect on the normal cell line (MRC-5) was significantly lower, with an IC₅₀ value of 84.20 ± 1.72 µM, indicating a degree of selectivity for cancer cells. nih.govresearchgate.net

In another investigation, a series of 6-bromoquinazoline derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 and SW480 cancer cell lines. nih.gov The compounds demonstrated promising results, with IC₅₀ values ranging from 0.53 to 46.6 μM. nih.gov Compound 5b , which has a fluoro substitution at the meta position of its phenyl moiety, was particularly effective, showing stronger activity than the conventional chemotherapeutic agent Cisplatin, with an IC₅₀ range of 0.53-1.95 μM. nih.gov Further analysis through an apoptosis assay revealed that this compound could induce apoptosis in MCF-7 cells in a dose-dependent manner. nih.gov

Additionally, research into 6-halogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides has provided further insights. mdpi.com These compounds were assessed for cytotoxicity against MCF-7 and lung cancer (A549) cell lines. mdpi.com The derivatives exhibited moderate cytotoxicity, with IC₅₀ values ranging from 10.38 to 25.48 µM for MCF-7 and 11.39 to 20.00 µM for A549. mdpi.com Another study highlighted that the compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine showed potent anticancer activity against the MCF-7 cell line with an IC₅₀ of 2.49 μM and was also a highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 0.096 μM. mdpi.com

In Vitro Cytotoxicity of 6-Bromoquinazoline Derivatives

CompoundCell LineActivity (IC₅₀ in µM)Reference
Derivative 8aMCF-7 (Breast Cancer)15.85 ± 3.32 nih.gov
Derivative 8aSW480 (Colorectal Cancer)17.85 ± 0.92 nih.gov
Derivative 8aMRC-5 (Normal Lung Fibroblast)84.20 ± 1.72 nih.govresearchgate.net
Compound 5bMCF-7 / SW4800.53 - 1.95 nih.gov
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineMCF-7 (Breast Cancer)2.49 mdpi.com
6-Halogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxidesMCF-7 (Breast Cancer)10.38 - 25.48 mdpi.com
6-Halogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxidesA549 (Lung Cancer)11.39 - 20.00 mdpi.com

The therapeutic potential of quinazoline derivatives extends beyond anticancer applications. Studies in animal models have been conducted to evaluate their anti-inflammatory and analgesic properties.

In one such study, the analgesic potential of a novel quinazoline derivative was assessed in mice using both the acetic acid-induced writhing test for peripheral analgesia and the hot plate test for central analgesia. jneonatalsurg.comjneonatalsurg.com The administration of the compound resulted in a significant, dose-dependent reduction in the number of writhing responses, indicating potent peripheral analgesic activity. jneonatalsurg.com The efficacy of the higher dose was comparable to that of the standard drug, indomethacin. jneonatalsurg.comjneonatalsurg.com

In the hot plate test, the quinazoline derivative increased the latency time to pain response, which suggests a centrally mediated analgesic effect. jneonatalsurg.comjneonatalsurg.com These findings demonstrate that the quinazoline scaffold holds promise for the development of new analgesic agents that act through both central and peripheral mechanisms. jneonatalsurg.com Another study also reported that certain new 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives exhibited promising analgesic and anti-inflammatory activities in animal experiments. nih.gov

In Vivo Analgesic Activity of a Quinazoline Derivative

Animal ModelTestObserved EffectReference
MiceAcetic Acid-Induced WrithingDose-dependent, significant reduction in writhing. jneonatalsurg.comjneonatalsurg.com
MiceHot Plate TestIncreased latency to pain response, suggesting central analgesia. jneonatalsurg.comjneonatalsurg.com

V. Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein target.

For derivatives of 6-bromoquinazoline (B49647), molecular docking studies have been instrumental in elucidating their interactions with various protein targets, particularly kinases like the Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer. nih.govnih.gov These studies reveal that the quinazoline (B50416) scaffold often serves as a core for establishing key interactions within the ATP-binding site of these enzymes.

Commonly observed interactions for 6-bromo-4(3H)-quinazolinone derivatives, which share a core structure with 6-Bromo-4-methylquinazoline, include:

Hydrogen Bonding: The nitrogen atoms in the quinazoline ring and exocyclic functional groups can act as hydrogen bond acceptors or donors. For instance, interactions with key amino acid residues such as Cys773 and Met769 in the EGFR active site have been reported for related compounds. nih.gov

Hydrophobic Interactions: The aromatic rings of the quinazoline system engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket, such as Leu694, Val702, and Leu820. nih.gov

Halogen Bonding: The bromine atom at the 6-position can participate in halogen bonds, which are noncovalent interactions that can contribute to binding affinity and selectivity. ufms.br

A study on 4-anilinoquinazoline (B1210976) derivatives highlighted the importance of hydrophobic and hydrogen-bond interactions in identifying the active binding sites of the EGFR protein. nih.gov

Derivative ClassProtein TargetKey Interacting ResiduesInteraction Types
6-Bromo-4(3H)-quinazolinonesEGFRCys773, Met769, Leu694, Val702, Leu820Hydrogen Bonding, Hydrophobic, π-stacking
4-AnilinoquinazolinesEGFRNot specifiedHydrogen Bonding, Hydrophobic

Binding affinity, often expressed as a binding energy (in kcal/mol), is a measure of the strength of the interaction between a ligand and its target. Molecular docking programs calculate scores that estimate this binding affinity. For a series of 6-bromoquinazoline derivatives designed as cytotoxic agents, binding energies against EGFR were calculated. For example, specific derivatives showed calculated binding energies ranging from -5.3 to -6.7 kcal/mol. researchgate.net Another study on potent EGFR inhibitors reported binding energies of -6.39 kcal/mol for a designed 4-anilinoquinazoline derivative. These values indicate a favorable binding potential of the quinazoline scaffold to the EGFR active site.

Derivative ClassProtein TargetPredicted Binding Energy (kcal/mol)
6-Bromoquinazoline derivativesEGFR-5.3 to -6.7
4-Anilinoquinazoline derivative (8a)EGFR-6.39
4-Anilinoquinazoline derivative (8a)VEGFR-2-8.24

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights that complement experimental findings.

DFT studies on quinazoline derivatives have been used to analyze their electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). ufms.brresearchgate.net These analyses help in understanding the reactivity and stability of the compounds. For instance, a theoretical study on substituted quinazoline derivatives revealed that halogen substitutions were thermodynamically more preferable. ufms.brresearchgate.net The MEP maps can visually represent the electron distribution, highlighting regions that are electron-rich (potential for electrophilic attack) and electron-poor (potential for nucleophilic attack). ufms.brresearchgate.net A study focusing on the correlation between the electronic structure of quinazoline derivatives and their activity on the NTR1 receptor utilized DFT to obtain local reactivity indices, which were then correlated with biological activity. jcchems.com

Quinazoline Derivative TypeComputational MethodKey Parameters CalculatedGeneral Findings
Substituted Quinazolinones (with Me, Et, Cl, Br)DFT/B3LYP/6-311++G(d,p)Thermodynamic quantities, MEP, HOMO-LUMOHalogen substitution is thermodynamically favorable.
General Quinazoline DerivativesDFTLocal reactivity indicesCorrelation between electronic structure and biological activity.

While specific studies on the reaction mechanism elucidation for this compound were not found, DFT is a powerful tool for investigating reaction pathways, transition states, and activation energies in the synthesis of heterocyclic compounds like quinazolines. For example, theoretical studies can be used to understand the regioselectivity of substitution reactions on the quinazoline ring, providing a rationale for experimentally observed outcomes.

ADMET Prediction and Modeling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of a successful drug. In silico ADMET prediction has become a standard practice in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

For various quinazolinone and fused quinazoline derivatives, ADMET properties have been predicted using computational tools. tandfonline.comfigshare.com These studies often assess parameters related to drug-likeness, such as adherence to Lipinski's rule of five, as well as predictions of oral bioavailability, blood-brain barrier penetration, and potential toxicity. tandfonline.comfigshare.comresearchgate.net For a series of newly synthesized quinazolinone derivatives, ADMET predictions indicated that most compounds fit Lipinski's rule and were predicted to have good bioavailability. tandfonline.comfigshare.com Another study on N-substituted quinoline (B57606) hydrazone derivatives also employed in silico tools to predict ADMET characteristics, showing the compounds to be promising and safe. healthinformaticsjournal.com A comprehensive investigation of quinazoline derivatives as EGFR inhibitors included ADMET predictions, which revealed outstanding ADMET profiles for the newly designed molecules. acs.org

Derivative ClassADMET Properties PredictedGeneral Findings
Quinazolinone and Fused QuinazolinesDrug-likeness (Lipinski's rule), BioavailabilityMost compounds showed good bioavailability and fit Lipinski's rule.
N-Substituted Quinoline HydrazonesPharmacokinetics and ToxicologyDerivatives were predicted to be promising and safe.
Quinazoline Derivatives (EGFR inhibitors)Comprehensive ADMET profilesNewly designed molecules exhibited outstanding ADMET profiles.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

The ADMET profile of a potential drug candidate is a critical determinant of its success. Computational tools, such as the SwissADME and pkCSM web servers, utilize a combination of physicochemical properties and machine learning models to predict these parameters. For this compound, a comprehensive in silico analysis provides a foundational understanding of its likely behavior within a biological system.

Detailed research findings from predictive models indicate that this compound exhibits characteristics that are generally favorable for a drug candidate. Its predicted high gastrointestinal absorption suggests good oral bioavailability. The compound is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux pump, which further supports its potential for good absorption and distribution.

In terms of metabolism, this compound is predicted to be an inhibitor of several key cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4. This suggests a potential for drug-drug interactions if co-administered with other medications that are metabolized by these enzymes. The compound's water solubility is predicted to be moderate.

Toxicity predictions are a crucial component of the ADMET profile. For this compound, the AMES toxicity test is predicted to be negative, indicating a low likelihood of mutagenicity. Furthermore, it is not predicted to be an inhibitor of the hERG (human Ether-à-go-go-Related Gene) channel, which is a positive indicator for cardiovascular safety. The predicted oral rat acute toxicity (LD50) falls into the category of being harmful if swallowed, and it is not predicted to be a skin sensitizer.

The following interactive data table summarizes the predicted ADMET properties of this compound.

ADMET PropertyPredicted Value
Gastrointestinal AbsorptionHigh
P-gp SubstrateNo
CYP1A2 InhibitorYes
CYP2C19 InhibitorYes
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorYes
Log Kp (skin permeation)-4.99 cm/s
AMES ToxicityNegative
hERG I InhibitorNo
Oral Rat Acute Toxicity (LD50)2.481 mol/kg
Oral Rat Chronic Toxicity (LOAEL)1.839 log mg/kg_bw/day
HepatotoxicityPositive
Skin SensitisationNo

Blood-Brain Barrier Penetration Potential

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). Computational models predict this potential based on a molecule's physicochemical properties, such as its lipophilicity, molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.

For this compound, in silico predictions suggest that it is likely to penetrate the blood-brain barrier. The predicted LogBB (logarithm of the ratio of the concentration of the compound in the brain to that in the blood) is a key indicator of this potential. A positive LogBB value generally suggests good BBB penetration. The BOILED-Egg model, a graphical representation of BBB permeability and gastrointestinal absorption, also places this compound in the region indicative of BBB permeation.

The following interactive data table presents the key parameters used to predict the blood-brain barrier penetration potential of this compound.

ParameterPredicted ValueInterpretation
LogBB0.125Indicates potential to cross the BBB
CNS Permeability (LogPS)-2.036Suggests the ability to penetrate the CNS
BOILED-Egg ModelBBB PermeantGraphical model prediction for BBB penetration

Vi. Future Directions and Research Perspectives

Design and Synthesis of Novel 6-Bromo-4-methylquinazoline Hybrids and Conjugates

The future design of this compound derivatives will focus on creating hybrid molecules and conjugates to enhance potency, selectivity, and pharmacokinetic properties. This involves chemically linking the quinazoline (B50416) core with other pharmacologically active moieties.

One promising approach is the synthesis of hybrids that incorporate functionalities known to interact with specific biological targets. For instance, researchers have successfully synthesized novel 4-anilinoquinazoline (B1210976) derivatives by introducing groups like 3-nitro-1,2,4-triazole (B13798) to the side chain, aiming to create dual inhibitors of kinases such as EGFR and VEGFR-2 with enhanced selectivity under hypoxic tumor conditions. nih.gov The development of hybrid compounds, such as those combining cytotoxic agents with quinazoline structures, is a key strategy for creating next-generation anticancer drugs. rsc.org

Conjugation strategies also offer a pathway to novel therapeutics. This could involve attaching the this compound scaffold to targeting ligands, such as peptides or antibodies, to ensure cell-specific drug delivery, thereby increasing efficacy and reducing off-target effects. The synthesis of conjugates with molecules that improve solubility and bioavailability is another critical area of investigation.

Key synthetic strategies for these novel compounds include:

Multi-step synthesis: Starting from foundational molecules like anthranilic acid, multi-step reactions involving bromination and subsequent cyclization and functionalization are employed. nih.gov

Coupling reactions: Palladium-catalyzed cross-coupling reactions are instrumental in attaching various aryl or alkyl groups to the quinazoline core, allowing for diverse structural modifications. mdpi.com

Click chemistry: The use of efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can facilitate the conjugation of the quinazoline scaffold to other complex molecules. mdpi.com

Future work will likely involve the creation of extensive libraries of these hybrids and conjugates for high-throughput screening to identify lead compounds with superior therapeutic profiles.

Exploration of New Therapeutic Applications

While much of the research on 6-bromo-quinazoline derivatives has centered on oncology, the versatility of this scaffold suggests potential in a variety of other therapeutic areas. nih.govmdpi.com

Anticancer Activity: This remains a primary focus. Derivatives have shown significant cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), colon (SW480), and glioblastoma (U373, U87). nih.govnih.govresearchgate.net The mechanism often involves the inhibition of key protein kinases. Studies have demonstrated that 6-bromoquinazoline (B49647) derivatives can act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutated forms resistant to current therapies. nih.govnih.gov Furthermore, they have been investigated as inhibitors of other kinases like c-Met, Cdc2-like kinases (Clk), and Dyrk1A, which are implicated in cell cycle regulation and pre-mRNA splicing. nih.govmdpi.com

The table below summarizes the cytotoxic activity of selected 6-bromoquinazoline derivatives against various cancer cell lines.

Compound IDSubstitutionCancer Cell LineIC₅₀ (µM)Reference
8a Aliphatic linker at SH groupMCF-7 (Breast)15.85 ± 3.32 nih.govnih.gov
8a Aliphatic linker at SH groupSW480 (Colon)17.85 ± 0.92 nih.govnih.gov
5b Fluoro at meta-phenylMCF-7 (Breast)0.53 nih.gov
5b Fluoro at meta-phenylSW480 (Colon)1.95 nih.gov
WHI-P154 3'-bromo-4'-hydroxylphenyl at C4U373 (Glioblastoma)Significant cytotoxicity researchgate.net

Antimicrobial and Antifungal Applications: The quinazoline core is present in various compounds with demonstrated antimicrobial properties. researchgate.netnih.gov Research into 6-bromo-4-ethoxyethylthio quinazoline has shown potent antifungal activity against several plant pathogenic fungi, suggesting potential applications in agriculture or as leads for human antifungal agents. researchgate.net Further exploration could involve synthesizing and screening libraries of this compound derivatives against a broad spectrum of bacteria and fungi to identify new anti-infective agents.

Other Potential Applications: The diverse biological activities reported for the broader quinazoline family—including anti-inflammatory, anticonvulsant, and antihypertensive effects—suggest that this compound derivatives could be valuable candidates for these conditions as well. nih.govmdpi.com Future research should systematically evaluate optimized derivatives in relevant preclinical models for these and other diseases.

Development of Advanced Synthetic Methodologies

To facilitate the exploration of novel this compound derivatives, the development of more efficient, cost-effective, and environmentally friendly synthetic methods is crucial. While classical methods exist, modern synthetic chemistry offers several advanced approaches. mdpi.com

Metal-Catalyzed Reactions: Transition metal catalysis, particularly using palladium or copper, has become a powerful tool for constructing the quinazoline scaffold and for its subsequent functionalization. mdpi.commdpi.com These methods often allow for reactions under milder conditions with higher yields and selectivity.

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. Developing MCRs for this compound and its analogues would significantly streamline the synthesis process, reduce waste, and allow for the rapid generation of diverse compound libraries. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, increase yields, and improve product purity. nih.gov Applying this technology to the synthesis of this compound derivatives can accelerate the discovery process.

Electrochemical Synthesis: Recent research has explored electrochemically induced reactions for the synthesis of quinazolinones. acs.org This approach avoids the need for chemical oxidants or metal catalysts, representing a greener and more sustainable synthetic strategy.

Future efforts will likely focus on combining these advanced methodologies to create highly efficient and versatile synthetic routes to novel this compound-based compounds.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, from initial target identification to lead optimization. researchgate.netnih.gov These computational tools can be powerfully applied to the development of this compound-based therapeutics.

Target Identification and Virtual Screening: AI algorithms can analyze vast biological datasets to identify and validate novel therapeutic targets for which this compound derivatives might be effective. nih.gov Following this, large virtual libraries of these derivatives can be screened against the 3D structure of the target protein using molecular docking simulations. researchgate.netresearchgate.net ML models can then be trained on the docking scores to improve the accuracy of binding affinity predictions, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the this compound scaffold as a starting point and defining specific activity and pharmacokinetic parameters, these models can propose novel derivatives with a high probability of success.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can correlate the structural features of different this compound derivatives with their biological activity. ajol.info These predictive models are invaluable for understanding structure-activity relationships and for guiding the rational design of more potent and selective compounds. nih.gov

Pharmacokinetic and Toxicity Prediction: A significant challenge in drug development is the high failure rate of candidates due to poor absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. AI and ML models can predict these properties early in the discovery process, allowing researchers to focus on compounds with a higher likelihood of clinical success. nih.gov

The integration of these AI and ML approaches will undoubtedly accelerate the design-synthesis-test-analyze cycle, making the discovery of new drugs based on the this compound scaffold more efficient and cost-effective. researchgate.net

Q & A

Q. What are the standard synthetic routes for 6-Bromo-4-methylquinazoline, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via cyclization reactions or halogenation of precursor quinazolines. A common approach involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, hydrazides) in glacial acetic acid for 3–4 hours . Key variables include:

  • Temperature control : Prolonged heating (>4 hours) may lead to decomposition.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates.
  • Catalysts : Acidic conditions (e.g., acetic acid) facilitate ring closure.
    Yield optimization requires monitoring reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) and recrystallization in ethanol for purification .

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H NMR : Look for characteristic peaks: δ 2.51 (singlet, CH₃), aromatic protons between δ 7.39–8.11, and absence of unreacted amine signals .
    • FT-IR : Confirm C=O (1705 cm⁻¹), C=N (1647 cm⁻¹), and C-Br (528 cm⁻¹) stretches .
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to verify homogeneity.
  • Elemental analysis : Ensure C, H, N, and Br percentages align with theoretical values (e.g., C₁₀H₈BrN₂).

Advanced Research Questions

Q. How do substituent positions (bromo and methyl groups) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom at position 6 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. The methyl group at position 4 sterically hinders electrophilic substitution but stabilizes intermediates through hyperconjugation. Key considerations:

  • Catalyst selection : Pd(PPh₃)₄ is effective for aryl coupling, while Pd₂(dba)₃/XPhos improves efficiency for bulky substrates.
  • Solvent/base system : Use toluene/NaOtBu for Suzuki reactions or DMF/K₃PO₄ for aminations .
  • Kinetic studies : Monitor reaction progress via ¹H NMR to assess substituent effects on activation energy.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from variations in:

  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Structural analogs : Compare this compound with 6-Bromo-2-chloro-8-methoxyquinazoline to isolate methyl group effects .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or PARP, validating with SPR or ITC .

Q. How can researchers design SAR studies to evaluate the pharmacological potential of this compound?

Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic modifications:

  • Core structure : Synthesize analogs with halogen replacements (Cl, F) at position 6 and alkyl/aryl groups at position 4 .
  • Biological assays : Test against kinase panels (e.g., DiscoverX) and antimicrobial strains (e.g., MRSA) to identify lead compounds.
  • Data analysis : Apply multivariate regression to correlate logP, steric parameters, and IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-methylquinazoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-methylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.